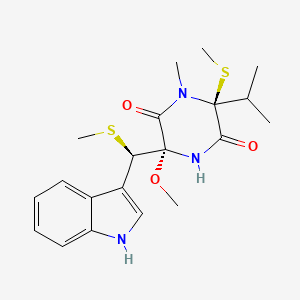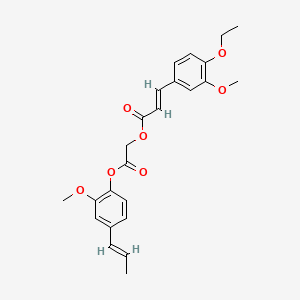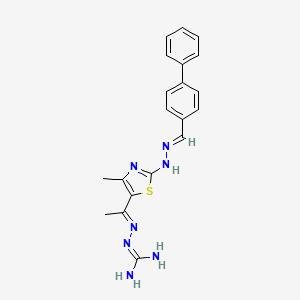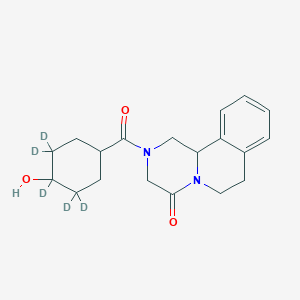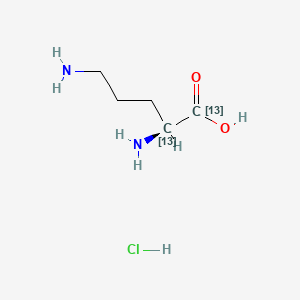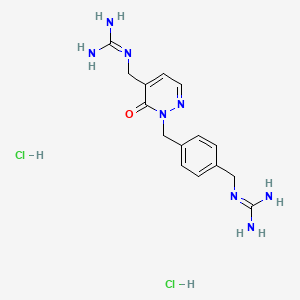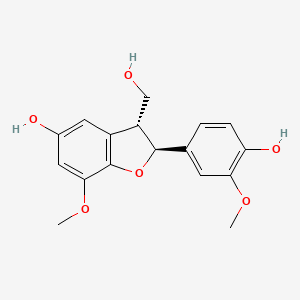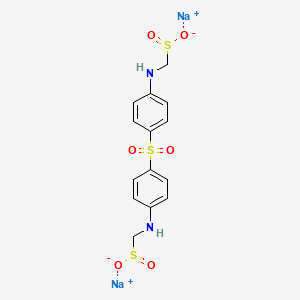
Hif-2|A-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hif-2|A-IN-5 is a compound that targets hypoxia-inducible factor 2 alpha, a transcription factor involved in cellular responses to low oxygen levels. Hypoxia-inducible factor 2 alpha plays a crucial role in various physiological and pathological processes, including angiogenesis, erythropoiesis, and tumor progression. By inhibiting hypoxia-inducible factor 2 alpha, this compound has potential therapeutic applications in cancer treatment and other diseases characterized by hypoxia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hif-2|A-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route starts with the preparation of a substituted benzene derivative, followed by a series of functional group transformations to introduce the desired substituents. The final step involves the coupling of the intermediate with a suitable amine or other nucleophile under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hif-2|A-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Hif-2|A-IN-5 has a wide range of scientific research applications, including:
Wirkmechanismus
Hif-2|A-IN-5 exerts its effects by inhibiting hypoxia-inducible factor 2 alpha, a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia. The compound binds to hypoxia-inducible factor 2 alpha, preventing its dimerization with the beta subunit and subsequent binding to hypoxia response elements in the DNA. This inhibition disrupts the transcription of hypoxia-inducible factor 2 alpha target genes, leading to reduced angiogenesis, erythropoiesis, and tumor progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hif-1 alpha inhibitors: These compounds target hypoxia-inducible factor 1 alpha, another transcription factor involved in hypoxia responses.
Hif-3 alpha inhibitors: These compounds inhibit hypoxia-inducible factor 3 alpha, which has a similar structure and function to hypoxia-inducible factor 2 alpha.
Uniqueness of Hif-2|A-IN-5
This compound is unique in its selective inhibition of hypoxia-inducible factor 2 alpha, making it a valuable tool for studying the specific roles of hypoxia-inducible factor 2 alpha in various physiological and pathological processes. Its selectivity also reduces the potential for off-target effects, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C15H12F4O3S2 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
(4S)-1-(3,5-difluorophenyl)-5,5-difluoro-3-methylsulfonyl-6,7-dihydro-4H-2-benzothiophen-4-ol |
InChI |
InChI=1S/C15H12F4O3S2/c1-24(21,22)14-11-10(2-3-15(18,19)13(11)20)12(23-14)7-4-8(16)6-9(17)5-7/h4-6,13,20H,2-3H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
SSIWQCYLGHKCQZ-ZDUSSCGKSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=C2[C@@H](C(CCC2=C(S1)C3=CC(=CC(=C3)F)F)(F)F)O |
Kanonische SMILES |
CS(=O)(=O)C1=C2C(C(CCC2=C(S1)C3=CC(=CC(=C3)F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


